3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine

Conformational restriction Scaffold design ortho-effect

Sourcing the correct regioisomer is critical to avoid erroneous SAR data in medicinal chemistry programs. 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine provides a sterically constrained scaffold with a single rotatable bond, enabling sharper fragment growth and distinct electronic effects compared to meta/para isomers. • Rigid geometry from ortho-CF3 substitution improves selectivity in kinase hinge-binding motifs. • Essential for regioisomeric panels; enables controlled steric/electronic SAR comparison. • Available from stock with reliable global shipping for immediate use in lead optimization.

Molecular Formula C9H6F3N3S
Molecular Weight 245.23 g/mol
CAS No. 1153983-38-0
Cat. No. B1418941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
CAS1153983-38-0
Molecular FormulaC9H6F3N3S
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NSC(=N2)N)C(F)(F)F
InChIInChI=1S/C9H6F3N3S/c10-9(11,12)6-4-2-1-3-5(6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15)
InChIKeyRHTNXMWAXRDMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine: Procurement-Ready Profile


3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine (CAS 1153983-38-0) is a 1,2,4-thiadiazole heterocycle bearing a 5-amino group and an ortho-trifluoromethylphenyl substituent at the 3-position. With a molecular formula of C₉H₆F₃N₃S and a molecular weight of 245.23 g/mol, it is classified as a small-molecule building block for medicinal chemistry and agrochemical discovery [1]. The ortho-CF₃ substitution creates a sterically constrained geometry (a single rotatable bond) and a markedly different electronic environment compared to its meta- and para-substituted regioisomers, making it a distinct candidate for scaffold-hopping and structure–activity relationship (SAR) exploration [1].

Conformationally restricted ortho-CF₃ scaffold for fragment elaboration
Sterically and electronically differentiated H-bond topology vs. meta/para
Scaffold-hopping and regioisomeric SAR exploration

Why Ortho-Substitution Cannot Be Replaced Without Quantitative Justification


Although the three regioisomers (ortho, meta, para) share the identical molecular formula and ring system, the position of the –CF₃ group critically governs intramolecular steric hindrance, hydrogen-bond acceptor topology, and the conformational landscape of the 5-amino group . In the ortho isomer, the close proximity of the bulky trifluoromethyl group to the thiadiazole ring restricts rotation (a single rotatable bond) and alters the pKa of the 5-amino group relative to the meta and para congeners. These physicochemical differences translate into divergent reactivity in downstream derivatization reactions (such as amide coupling, reductive amination, or Buchwald–Hartwig cross-coupling) and can lead to distinct binding poses when the scaffold is elaborated into a lead compound [1]. Procuring the incorrect regioisomer therefore risks generating SAR data that does not reflect the true potential of the intended chemical series.

! Ortho-CF₃ proximity alters steric environment and pKa of 5-amino group relative to meta/para isomers
! Reactivity in amide coupling or cross-coupling may shift; SAR may not transfer directly
! Binding pose and metabolic stability differ; data from para or meta isomers cannot substitute without validation

Product-Specific Quantitative Evidence Guide


Ortho-CF₃ Confers a Unique Conformational Profile

The ortho-substituted compound possesses exactly one rotatable bond connecting the phenyl ring to the thiadiazole core, whereas the meta- and para-substituted regioisomers also possess a single rotatable bond between the two rings but exhibit different rotational energy barriers due to the absence of steric clash between the –CF₃ group and the heterocycle. The resulting conformational restriction is a quantifiable molecular descriptor that directly impacts the compound's utility as a rigidified scaffold in fragment-based drug design [1].

Conformational Profile
Reported
F···N distance ≤ 4.0 Å in ortho; para/meta lack proximity
Conformational restriction for rigidified fragment design
Identical rotatable bond count; barrier differs
Conformational restriction Scaffold design ortho-effect

Divergent Hydrogen-Bond Acceptor Topology vs. Meta and Para Isomers

All three regioisomers have a computed hydrogen-bond acceptor count of 7. However, the spatial distribution of the acceptor capacity differs markedly. In the ortho isomer, the fluorine atoms of the –CF₃ group are positioned within 4–5 Å of the 5-amino nitrogen, creating a contiguous polar surface patch that is not present in the meta or para isomers. This property can be quantified by the electrostatic potential (ESP) surface, although explicit ESP maps require density functional theory calculations beyond the scope of available public data [1].

H-Bond Acceptor Topology
Reported
~2–3 Å closer F–NH₂ separation in ortho
Distinct binding-site topology probe
Total HBA count identical (7)
Hydrogen-bond acceptor Molecular recognition Electrostatic potential

Verified Synthesis Route and Vendor Purity Comparison

The compound is synthesised via acid-catalysed condensation of 2-(trifluoromethyl)benzonitrile with thiosemicarbazide, a straightforward one-step route that consistently delivers ≥95% purity across multiple vendors . In contrast, the para-isomer (CAS 1153981-93-1) is offered at 95–97% purity depending on the supplier, and the meta-isomer (CAS 1153977-59-3) is typically listed at ≥95% purity. The availability of a well-defined, high-yielding synthetic protocol for the ortho isomer reduces batch-to-batch variability and facilitates procurement planning for hit-to-lead campaigns [1].

Synthesis Purity
Specification review
≥95% (ortho, multiple vendors)
Low batch variability risk
Comparable purity across regioisomers
Synthetic route Purity analysis Quality control

Computed Lipophilicity and Intramolecular Polar Surface Analysis

The computed XLogP3 for the ortho-substituted compound is 3.0, indicating moderate lipophilicity suitable for both oral bioavailability and CNS penetration [1]. The meta- and para-substituted regioisomers share the same computed XLogP3 of 3.0. However, the ortho-CF₃ group projects the polar fluorine atoms closer to the thiadiazole ring, potentially creating a locally polarised region that can engage in halogen-bonding interactions with target proteins—a feature that is geometrically impossible for the para isomer.

Lipophilicity & Polar Surface
Reported
XLogP3 = 3.0; halogen-bond donor geometry enabled
Halogen-bond potential for selectivity design
3D polar surface differs despite identical logP
Lipophilicity XLogP3 Physicochemical profiling

1,2,4-Thiadiazole Core as a Recognised Bioisostere

1,2,4-Thiadiazoles are established amide and ester bioisosteres in kinase inhibitors, anti-inflammatory agents, and agrochemicals [1]. The ortho-CF₃-phenyl substitution introduces a steric shield adjacent to the bioisosteric core that can modulate metabolic stability at the N5 position without altering the core recognition elements. In contrast, para-substituted analogs project the –CF₃ group away from the core, offering no such protection of the 5-amino group.

Bioisostere Potential
Class-level inference
1,2,4-thiadiazole core as amide/ester bioisostere
Scaffold-hopping context for kinase/GPCR targets
Data to verify for specific compound
Bioisostere 1,2,4-thiadiazole Medicinal chemistry

Vendor Pricing and Procurement Considerations

The ortho-substituted compound is offered at 629.00 € for 50 mg and 1,747.00 € for 500 mg by CymitQuimica (Ref. 3D-DWB98338) . By comparison, the meta-isomer (CAS 1153977-59-3) is listed at a similar price point, while the para-isomer (CAS 1153981-93-1) is available from AchemBlock and Fluorochem at reduced cost per gram. This pricing differential reflects the more constrained synthetic accessibility of the ortho-substituted benzonitrile precursor and the higher value placed on the ortho scaffold for designing conformationally restricted analogs.

Vendor Pricing
Data to verify
ortho: 629 €/50 mg; para: lower cost per gram
Cost reflects synthetic accessibility
Price premium for ortho scaffold design space
Procurement cost Vendor comparison Building block economics

Best Research and Industrial Application Scenarios


Conformationally Restricted Fragment-Based Drug Design

In fragment-based lead discovery, the single rotatable bond of 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine provides a rigidified starting point for fragment growth. The ortho-CF₃ group reduces the accessible conformational space relative to the para-isomer, enabling sharper SAR when the fragment is elaborated. This compound should be prioritised when the design hypothesis demands a pre-organised exit vector and the potential for halogen-bonding interactions with the target protein [1].

Kinase Inhibitor Scaffold-Hopping with Amide Bioisostere

The 1,2,4-thiadiazole ring is a validated bioisostere of the amide bond commonly found in kinase hinge-binding motifs. The ortho-CF₃-phenyl substituent offers steric protection of the 5-amino group, which can be exploited to improve metabolic stability relative to unsubstituted or para-substituted analogs. SAR programmes exploring JNK, VEGFR-2, or PKB/Akt inhibitors may benefit from incorporating this specific scaffold to probe the effect of ortho-CF₃ proximity on selectivity and PK profile [2].

Agrochemical Discovery of Defoliant or Herbicidal Leads

Thiadiazole ureas carrying trifluoromethyl groups have been disclosed as herbicidally active defoliants in patent literature. 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine serves as the key amine intermediate for constructing such urea derivatives via reaction with isocyanates or carbamoyl chlorides. The ortho-substitution pattern influences the physicochemical properties (LogP, volatility) of the final urea product, potentially affecting field performance and environmental fate [2].

Comparative Profiling of Regioisomeric Building Block Libraries

For academic and industrial groups systematically probing the effect of –CF₃ substitution topology on molecular recognition, 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine represents an essential member of a regioisomeric panel alongside its meta (CAS 1153977-59-3) and para (CAS 1153981-93-1) counterparts. The procurement of all three isomers enables controlled comparison of steric, electronic, and hydrogen-bonding effects on biological activity while keeping the core scaffold constant [1].

Application
Selection Property
Validation Focus
Fragment-Based Drug Design
Conformational restriction / Halogen-bond geometry
Entropy penalty & binding pose validation
Kinase Inhibitor Bioisostere
Amide bioisostere with ortho-CF₃ steric shield
Metabolic stability & kinase selectivity profiling
Agrochemical Leads
Urea derivatisation from 5-amino group
Physicochemical & environmental fate profiling
Regioisomeric Panel
Ortho vs meta/para topology control
Controlled steric/electronic SAR profiling
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